

## Avatrombopag vs. Other TPO-RAs: A Head-to-Head Clinical Trial Data Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Avatrombopag hydrochloride |           |
| Cat. No.:            | B2483305                   | Get Quote |

In the landscape of treatments for thrombocytopenia, thrombopoietin receptor agonists (TPO-RAs) have emerged as a cornerstone of therapy for various conditions, including chronic immune thrombocytopenia (ITP) and thrombocytopenia in patients with chronic liver disease (CLD). This guide provides a comparative analysis of avatrombopag against other TPO-RAs, focusing on head-to-head clinical trial data and network meta-analyses to inform researchers, scientists, and drug development professionals.

### **Mechanism of Action: TPO-RA Signaling Pathway**

Thrombopoietin receptor agonists stimulate megakaryopoiesis and subsequent platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl. This activation triggers downstream signaling cascades, primarily the JAK-STAT and MAPK pathways, leading to increased platelet counts.





Click to download full resolution via product page

**Caption:** TPO-RA signaling pathway activation.

# Comparative Efficacy in Immune Thrombocytopenia (ITP)

Direct head-to-head trials comparing avatrombopag to other TPO-RAs are limited. However, network meta-analyses of randomized controlled trials (RCTs) provide indirect comparisons of their relative efficacy and safety.

A network meta-analysis of 14 RCTs involving 1,454 adult patients with ITP suggested that romiplostim was the most effective in terms of overall response, followed by avatrombopag, hetrombopag, and eltrombopag.[1] Another network meta-analysis of seven phase 3 RCTs indicated that avatrombopag was associated with statistically significant improvements in durable platelet response compared to placebo.[2]

A small, head-to-head phase 3 trial comparing avatrombopag and eltrombopag in ITP was discontinued early due to enrollment challenges.[3][4] However, available data from this study suggested that mean and median platelet counts began to favor avatrombopag at two weeks.
[3] Furthermore, a retrospective study of ITP patients who switched from eltrombopag or romiplostim to avatrombopag showed a significant increase in median platelet counts.[5] In this study, 93% of patients achieved a platelet response (≥50 × 10°/L) on avatrombopag.[5]



| Outcome                      | Avatrombopag                                                                                  | Eltrombopag                                                                       | Romiplostim                                                                               | Lusutrombopa<br>g                                                        |
|------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Platelet<br>Response (ITP)   | Favorable response, ranked second after romiplostim in one network meta-analysis.[1]          | Effective, but ranked after romiplostim and avatrombopag in the same analysis.[1] | Highest efficacy<br>in achieving<br>overall response<br>in a network<br>meta-analysis.[1] | Not extensively compared in ITP network meta-analyses with avatrombopag. |
| Durable Platelet<br>Response | Statistically significant improvement vs. placebo.[2]                                         | Data on durable response available from various trials.                           | Demonstrated durable responses in long-term studies.                                      | Data primarily in CLD.                                                   |
| Time to Platelet<br>Response | Appeared to have a faster onset in an early-terminated head-to-head trial vs. eltrombopag.[3] | Slower onset compared to avatrombopag in the same study. [3]                      | Not directly compared in a head-to-head trial with avatrombopag.                          | Not directly compared in a head-to-head trial with avatrombopag.         |

# Comparative Efficacy in Chronic Liver Disease (CLD)

Avatrombopag and lusutrombopag are approved for the treatment of thrombocytopenia in adult patients with CLD who are scheduled to undergo a procedure.

An indirect comparison of data from separate placebo-controlled trials for avatrombopag and lusutrombopag in patients with CLD and thrombocytopenia undergoing elective procedures showed that both drugs were superior to placebo in avoiding platelet transfusions.[7][8][9][10] One analysis suggested a statistically significant advantage for lusutrombopag in the subgroup of patients with a baseline platelet count <40,000/µL in terms of requiring no platelet transfusion.[7] However, another meta-analysis found that only lusutrombopag, but not avatrombopag or eltrombopag, was associated with reduced odds for bleeding events compared to placebo.[11]



| Outcome                           | Avatrombopag                                                        | Lusutrombopag                                                                         |
|-----------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Avoidance of Platelet Transfusion | Superior to placebo.[8][10]                                         | Superior to placebo.[8][10]                                                           |
| Reduced Bleeding Events           | Not significantly different from placebo in one meta-analysis. [11] | Significantly reduced odds of bleeding events vs. placebo in one meta-analysis.[11]   |
| Increase in Platelet Count        | Effective in achieving the target platelet level of ≥50 × 10°/L.[7] | Effective in increasing the proportion of patients with increased platelet counts.[7] |

## **Safety Profile Comparison**

The safety profiles of TPO-RAs are a critical consideration in clinical practice. Network metaanalyses and clinical trials have provided insights into the comparative safety of these agents.

In a network meta-analysis for ITP, avatrombopag exhibited the highest safety ranking based on the surface under the cumulative ranking curve (SUCRA) analysis, suggesting a superior safety profile.[1] Conversely, another network meta-analysis in pediatric ITP ranked rhTPO as the safest, followed by eltrombopag, with romiplostim having the highest risk.[12][13] It is important to note that concerns about bone marrow fibrosis have been raised with romiplostim, necessitating vigilant monitoring.[6][12][13]

A network meta-analysis also showed that avatrombopag was associated with a statistically significant lower incidence of any bleeding events compared to both eltrombopag and romiplostim.[2] In patients with CLD, the use of TPO-RAs, including avatrombopag, was not associated with an increased risk of thrombosis compared to placebo.[11][14][15]



| Adverse Event           | Avatrombopag                                                                               | Eltrombopag                                                                    | Romiplostim                                                                    | Lusutrombopa<br>g                                 |
|-------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------|
| Overall Safety<br>(ITP) | Ranked highest<br>in safety in one<br>network meta-<br>analysis.[1]                        | Balanced<br>efficacy and<br>safety profile.[6]                                 | Associated with a higher risk of serious adverse events in pediatric ITP.[12]  | Primarily studied in CLD.                         |
| Thrombosis              | No increased risk<br>observed in CLD<br>patients.[11][14]<br>[15]                          | No increased risk observed in CLD patients.[11]                                | Not a primary<br>concern in ITP<br>trials.                                     | No increased risk observed in CLD patients.[11]   |
| Bleeding Events         | Lower incidence of any bleeding events vs. eltrombopag and romiplostim in one analysis.[2] | Higher incidence of bleeding compared to avatrombopag in the same analysis.[2] | Higher incidence of bleeding compared to avatrombopag in the same analysis.[2] | Showed a reduction in bleeding events in CLD.[11] |
| Bone Marrow<br>Fibrosis | Not highlighted<br>as a major<br>concern.                                                  | Not highlighted as a major concern.                                            | Potential risk,<br>requires<br>monitoring.[6][12]<br>[13]                      | Not highlighted<br>as a major<br>concern.         |

## **Experimental Protocols**

The data presented in this guide are derived from various clinical trials, primarily randomized controlled trials, which were then synthesized in network meta-analyses. The general experimental workflow for these trials is depicted below.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.

#### **Key Methodological Aspects of Cited Trials:**

Patient Population: Adult or pediatric patients with a confirmed diagnosis of chronic ITP who
have had an insufficient response to previous treatments, or adult patients with CLD and
severe thrombocytopenia scheduled for an elective procedure.



- Interventions: The trials included in the meta-analyses typically involved the administration of a TPO-RA (avatrombopag, eltrombopag, romiplostim, or lusutrombopag) at varying doses.
- Comparator: The comparator was either a placebo or another active TPO-RA.
- Primary Outcome (ITP): The primary efficacy endpoint was often the proportion of patients achieving a platelet response, commonly defined as a platelet count of ≥50 × 10°/L.
- Primary Outcome (CLD): The primary efficacy endpoint was typically the proportion of
  patients who did not require a platelet transfusion or any rescue procedure for bleeding
  before the scheduled elective procedure.
- Safety Assessments: Safety endpoints included the incidence of adverse events, serious adverse events, thrombotic events, and bleeding events.

For detailed protocols of specific trials, researchers are encouraged to consult the primary publications of the RCTs included in the referenced meta-analyses.

### Conclusion

The available evidence from network meta-analyses and retrospective studies provides valuable insights into the comparative efficacy and safety of avatrombopag relative to other TPO-RAs. In ITP, while romiplostim may have the highest overall response rate, avatrombopag demonstrates a favorable efficacy and safety profile, potentially with a faster onset of action than eltrombopag and a lower incidence of bleeding events.[1][2][3] For patients with CLD undergoing procedures, both avatrombopag and lusutrombopag are effective in reducing the need for platelet transfusions, with some evidence suggesting lusutrombopag may be more effective in reducing bleeding events.[8][10][11] The choice of a specific TPO-RA should be guided by the clinical context, patient-specific factors, and a thorough evaluation of the available clinical data. Further head-to-head prospective clinical trials are warranted to definitively establish the comparative effectiveness of these agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network metaanalysis of randomized controlled trials and results of real-world safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 3, randomized, double-blind, active-controlled trial evaluating efficacy and safety of avatrombopag versus eltrombopag in ITP PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdnewsline.com [mdnewsline.com]
- 7. Assessment of clinical effectiveness Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Scientific summary Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 11. brieflands.com [brieflands.com]
- 12. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. Item The efficacy and safety of thrombopoietin receptor agonists in patients with chronic liver disease undergoing elective procedures: a systematic review and meta-analysis Taylor & Francis Group Figshare [tandf.figshare.com]



• To cite this document: BenchChem. [Avatrombopag vs. Other TPO-RAs: A Head-to-Head Clinical Trial Data Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483305#head-to-head-clinical-trial-data-of-avatrombopag-vs-other-tpo-ras]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com